molecular formula C14H15N3 B3343021 4-(o-Tolylazo)-m-toluidine CAS No. 5014-86-8

4-(o-Tolylazo)-m-toluidine

Cat. No.: B3343021
CAS No.: 5014-86-8
M. Wt: 225.29 g/mol
InChI Key: KDDUERRSHIDEPP-UHFFFAOYSA-N
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Description

4-(o-Tolylazo)-m-toluidine, also known as o-aminoazotoluene, is an aromatic amine with the molecular formula C14H15N3. It is a yellow to orange crystalline solid that is primarily used as a dye intermediate. This compound is known for its carcinogenic properties and is classified as a substance of very high concern due to its potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolylazo)-m-toluidine typically involves the diazotization of o-toluidine followed by coupling with m-toluidine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid for the diazotization step, and the coupling reaction is carried out in an alkaline medium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolylazo)-m-toluidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(o-Tolylazo)-m-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(o-Tolylazo)-m-toluidine involves its metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in mediating its toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(o-Tolylazo)-o-toluidine
  • 1-(o-Tolylazo)-2-naphthol
  • 3-methoxy-4-aminoazobenzene

Uniqueness

4-(o-Tolylazo)-m-toluidine is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it has distinct carcinogenic properties and specific applications in dye synthesis .

Properties

IUPAC Name

3-methyl-4-[(2-methylphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-13(10)16-17-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDUERRSHIDEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001039076
Record name Benzenamine, 3-methyl-4-[2-(2-methylphenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001039076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5014-86-8
Record name 3-Methyl-4-[2-(2-methylphenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5014-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(o-Tolylazo)-m-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-methyl-4-[2-(2-methylphenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001039076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(o-tolylazo)-m-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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